ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an iodomethyl group, a phenyl group, and an oxabicyclohexane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxabicyclohexane Ring: This step involves the cyclization of a suitable precursor to form the oxabicyclohexane ring.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced through a halogenation reaction, often using iodine and a suitable halogenating agent.
Attachment of the Phenyl Group: The phenyl group is attached via a substitution reaction, typically using a phenylating agent.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodomethyl group to other functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of methyl or other alkyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The oxabicyclohexane ring provides structural rigidity, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific combination of functional groups and the oxabicyclohexane ring system. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2763780-40-9 |
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Molecular Formula |
C15H17IO3 |
Molecular Weight |
372.2 |
Purity |
95 |
Origin of Product |
United States |
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